molecular formula C9H12N2O4S B187331 N-Isopropyl 3-nitrobenzenesulfonamide CAS No. 28860-10-8

N-Isopropyl 3-nitrobenzenesulfonamide

Cat. No.: B187331
CAS No.: 28860-10-8
M. Wt: 244.27 g/mol
InChI Key: YMQDOINNAIAMAP-UHFFFAOYSA-N
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Description

N-Isopropyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol It is characterized by the presence of an isopropyl group attached to the nitrogen atom of a 3-nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl 3-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or hydrazine monohydrate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Reduction: The major product is N-Isopropyl 3-aminobenzenesulfonamide.

    Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the sulfonamide nitrogen.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl 3-nitrobenzenesulfonamide is primarily recognized for its potential antibacterial properties . The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase crucial for folic acid synthesis in bacteria. This mechanism leads to the interruption of nucleic acid synthesis, thereby hindering bacterial growth.

Enzyme Inhibition Studies

The compound can be utilized in studying enzyme inhibition and protein interactions due to its structural characteristics. Its sulfonamide moiety allows it to interact with various biological targets, making it a candidate for exploring the inhibition pathways of enzymes involved in folate metabolism.

Drug Development

Given its structural attributes, this compound may serve as a lead compound in drug discovery processes aimed at developing new antibacterial agents or other therapeutic drugs targeting different diseases .

Synthesis of Complex Organic Molecules

In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups can facilitate various chemical reactions, making it valuable in synthetic pathways.

Research has indicated that compounds containing sulfonamide groups can exhibit significant biological activity, including potential anticancer effects due to their ability to generate reactive oxygen species (ROS) within cells . This property warrants further investigation into their applications in cancer therapeutics.

Case Study 1: Antibacterial Activity

Research has demonstrated that sulfonamides like this compound effectively inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies revealed promising results against various bacterial strains, highlighting the need for further exploration into its clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study focused on identifying affinity probes related to sulfonamides has shown that modifications on the aromatic rings can significantly affect biological activity. Such studies are crucial for developing new compounds with enhanced efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-Isopropyl 3-nitrobenzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides can prevent the synthesis of folic acid in bacteria, leading to their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl 3-nitrobenzenesulfonamide
  • N-Ethyl 3-nitrobenzenesulfonamide
  • N-Propyl 3-nitrobenzenesulfonamide

Uniqueness

N-Isopropyl 3-nitrobenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to its methyl, ethyl, and propyl analogs .

Biological Activity

N-Isopropyl 3-nitrobenzenesulfonamide (CAS 28860-10-8) is an organic compound characterized by a sulfonamide functional group attached to a benzene ring that is further substituted with a nitro group at the meta position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and possible applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : Approximately 244.27 g/mol
  • Structure : The compound features a sulfonamide moiety, which is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

This compound's biological activity can be attributed to its structural components:

  • Sulfonamide Group : Known for its antibacterial effects, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to an interruption in nucleic acid synthesis, ultimately hindering bacterial growth.
  • Nitro Group : The presence of the nitro group enhances the compound's reactivity and may contribute to generating reactive oxygen species (ROS) within cells, which can induce oxidative stress and apoptosis in cancer cells.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

  • Antibacterial Activity :
    • Studies indicate that compounds with sulfonamide structures exhibit significant antibacterial properties. For instance, this compound may inhibit the growth of various bacterial strains by targeting folate metabolism pathways .
  • Potential Anticancer Activity :
    • The nitro group suggests that this compound may also possess anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through ROS generation.
  • Enzyme Interaction Studies :
    • Interaction studies have shown that this compound can bind to enzymes involved in folate metabolism. This binding affinity indicates its potential as a lead compound for further drug development targeting bacterial infections or cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-Methyl 3-nitrobenzenesulfonamideC₈H₉N₃O₃SContains a methyl group; potential differences in solubility
N-Ethyl 3-nitrobenzenesulfonamideC₉H₁₁N₃O₃SEthyl substitution may affect reactivity and antibacterial efficacy
N-Isopropyl 4-nitrobenzenesulfonamideC₉H₁₁N₃O₃SNitro group at para position alters biological activity

Case Studies and Experimental Evidence

Several studies have explored the biological efficacy of this compound:

  • In vitro Studies : Research has demonstrated that this compound exhibits significant inhibition against specific bacterial strains, supporting its potential as an antibacterial agent .
  • Proteasome Inhibition : In related studies, compounds structurally similar to this compound were evaluated for their ability to inhibit proteasomal activity, which is critical in cancer cell survival . This suggests that further investigation into this compound could reveal additional therapeutic applications.

Properties

IUPAC Name

3-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDOINNAIAMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283207
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-10-8
Record name N-(1-Methylethyl)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28860-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Isopropyl 3-nitrobenzenesulfonamide
N-Isopropyl 3-nitrobenzenesulfonamide
N-Isopropyl 3-nitrobenzenesulfonamide
N-Isopropyl 3-nitrobenzenesulfonamide
N-Isopropyl 3-nitrobenzenesulfonamide
N-Isopropyl 3-nitrobenzenesulfonamide

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